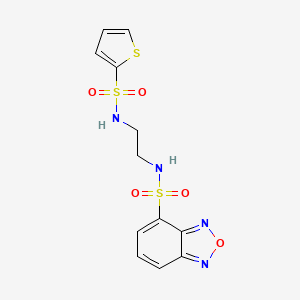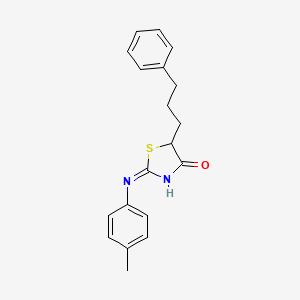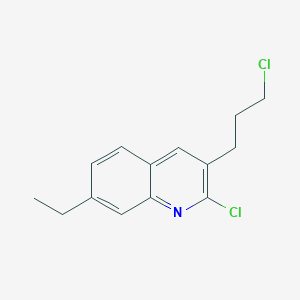![molecular formula C20H22N2 B12615849 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene CAS No. 918896-19-2](/img/structure/B12615849.png)
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-2,5-diazaspiro[35]non-7-ene is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene typically involves the reaction of diphenylmethylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with the spirocyclic precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or THF.
Substitution: Nucleophiles such as alkyl halides, aryl halides in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
科学研究应用
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as stability and rigidity.
作用机制
The mechanism of action of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. The diphenylmethyl group can engage in π-π interactions with aromatic residues, while the diazaspiro moiety can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the target’s conformation and function, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane: Similar spirocyclic structure with an oxygen atom in the ring.
Spiro[5.5]undecane derivatives: Compounds with spirocyclic frameworks and various functional groups.
Uniqueness
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene stands out due to its specific combination of diphenylmethyl and diazaspiro groups, which confer unique chemical and biological properties. Its rigid spirocyclic structure provides stability, while the functional groups allow for diverse chemical modifications. This combination makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
918896-19-2 |
|---|---|
分子式 |
C20H22N2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-benzhydryl-2,5-diazaspiro[3.5]non-7-ene |
InChI |
InChI=1S/C20H22N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-15-20(16-22)13-7-8-14-21-20/h1-12,19,21H,13-16H2 |
InChI 键 |
GYZCKCFLFKZWNB-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCNC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
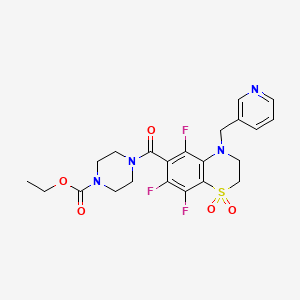

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
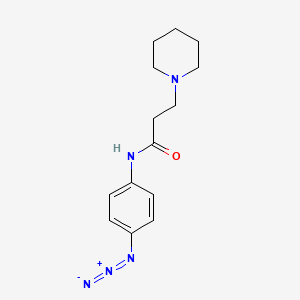
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
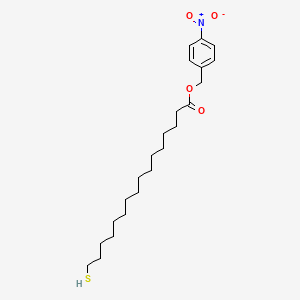
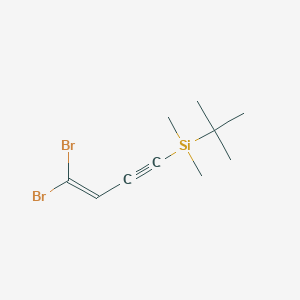
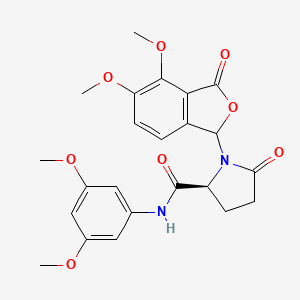
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
